Diethyl(phenylethynyl)alumane
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Overview
Description
Diethyl(phenylethynyl)alumane is an organoaluminum compound with the chemical formula C12H15Al It is characterized by the presence of an aluminum atom bonded to two ethyl groups and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(phenylethynyl)alumane can be synthesized through the reaction of diethylaluminum chloride with phenylacetylene. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the aluminum compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl(phenylethynyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The ethyl groups or the phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Scientific Research Applications
Diethyl(phenylethynyl)alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of diethyl(phenylethynyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom can coordinate with other molecules, facilitating reactions such as polymerization and catalysis. The phenylethynyl group provides additional reactivity, allowing for the formation of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups bonded to aluminum.
Diethylaluminum chloride: Similar in structure but with a chloride group instead of the phenylethynyl group.
Phenylaluminum dichloride: Contains a phenyl group and two chloride groups bonded to aluminum.
Uniqueness
Diethyl(phenylethynyl)alumane is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and potential applications compared to other organoaluminum compounds. This makes it valuable in specialized synthetic processes and materials development.
Properties
CAS No. |
5075-59-2 |
---|---|
Molecular Formula |
C12H15Al |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
diethyl(2-phenylethynyl)alumane |
InChI |
InChI=1S/C8H5.2C2H5.Al/c1-2-8-6-4-3-5-7-8;2*1-2;/h3-7H;2*1H2,2H3; |
InChI Key |
ZRZJHDBFXFMFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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